
3,4-Difluorophenyl isothiocyanate
Overview
Description
3,4-Difluorophenyl isothiocyanate (CAS: 113028-75-4) is a fluorinated aromatic isothiocyanate with the molecular formula C₇H₃F₂NS and a molecular weight of 171.16 g/mol . It is a yellow liquid with ≥98% purity, widely used in organic synthesis, particularly as a reactive intermediate in the preparation of pharmaceuticals, fluorescent labeling agents, and bioactive compounds . Its structure features a benzene ring substituted with two fluorine atoms at the 3- and 4-positions and an isothiocyanate (-N=C=S) group at the 1-position, contributing to its electrophilic reactivity .
The compound’s applications include:
- Drug design: As a scaffold for synthesizing MCHR1 antagonists (e.g., FE@SNAP) and niclosamide analogs with anticancer and anti-inflammatory properties .
- Fluorescent labeling: Isothiocyanates, including 3,4-difluorophenyl derivatives, are used to label antibodies for antigen detection due to their stability compared to isocyanates .
Preparation Methods
3,4-Difluorophenyl isothiocyanate can be synthesized through several methods:
Reaction of Isocyanate with 2,3-Difluorophenol: This method involves the reaction of isocyanate with 2,3-difluorophenol to form 3,4-difluorophenyl isocyanate, which is then reacted with sulfur to yield this compound.
From Nitrobenzene Derivatives: Starting from nitrobenzene, the compound can be synthesized through a series of reactions including nitration, hydrogenation, fluorination, isocyanation, and finally reaction with sulfur.
Chemical Reactions Analysis
3,4-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thioureas.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Common reagents used in these reactions include amines, thiols, and various nucleophiles. The major products formed from these reactions are typically thioureas and other substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Development
DFPIC plays a significant role in the development of novel pharmaceutical compounds. Its unique structure allows it to act as a versatile building block for creating various derivatives that may exhibit enhanced biological activities.
Anticancer Activity
Research indicates that DFPIC can be combined with other anticancer agents to enhance therapeutic efficacy. For instance, studies have shown that isothiocyanate compounds can synergistically work with DNA-affecting drugs to inhibit cancer cell growth more effectively than either compound alone . This combination therapy approach is particularly promising for treating tumors resistant to conventional chemotherapy.
Anti-inflammatory Properties
Isothiocyanates, including DFPIC, have demonstrated anti-inflammatory effects in various studies. They can inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) of DFPIC suggests that modifications can lead to compounds with improved anti-inflammatory properties.
Bioactivity and Health Benefits
DFPIC exhibits a range of bioactive properties beyond its anticancer and anti-inflammatory effects:
- Antioxidant Activity : Compounds like DFPIC contribute to reducing oxidative stress, which is linked to various chronic diseases .
- Neuroprotective Effects : Some studies suggest that isothiocyanates can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Applications in Organic Synthesis
In organic chemistry, DFPIC serves as an important reagent for synthesizing other complex molecules. Its ability to modify molecular structures makes it valuable in drug discovery processes aimed at developing new therapeutic agents .
Case Studies and Research Findings
Several studies have documented the applications of DFPIC:
Mechanism of Action
The mechanism of action of 3,4-difluorophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can modify active sites and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table compares 3,4-difluorophenyl isothiocyanate with key analogs:
Physicochemical Properties
Key Research Findings
Drug Design : Scaffold-hopping strategies using this compound led to NSC828786, a niclosamide analog with potent anticancer activity .
Receptor Antagonism: The 3,4-difluoro substitution in FE@SNAP improved MCHR1 binding affinity by 10-fold compared to non-fluorinated analogs .
Synthetic Utility: this compound reacts with thieno[2,3-b]thiophene derivatives to form heterocyclic compounds with antimicrobial activity .
Biological Activity
3,4-Difluorophenyl isothiocyanate (DFPITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DFPITC, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Synthesis
DFPITC can be synthesized through the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of triethylamine, followed by treatment with ethyl chloroformate to yield the isothiocyanate derivative. The overall reaction can be summarized as follows:
- Formation of Dithiocarbamate :
- Conversion to Isothiocyanate :
Cytotoxicity Studies
DFPITC has been evaluated for its cytotoxic effects against various cancer cell lines. In a study assessing its impact on the 3T3 mouse fibroblast cell line, DFPITC exhibited moderate cytotoxicity with an IC50 value greater than 30 µM, indicating relatively low toxicity to normal cells compared to other compounds tested .
Anti-Inflammatory and Antimicrobial Properties
Research has indicated that isothiocyanates, including DFPITC, possess anti-inflammatory properties. A comparative study showed that compounds with isothiocyanate groups demonstrated significant inhibition of pro-inflammatory cytokines in vitro. DFPITC's anti-inflammatory activity was assessed using various assays that measured cytokine release from activated immune cells .
Additionally, DFPITC has shown promising antimicrobial activity. In vitro studies revealed its effectiveness against several bacterial strains, suggesting potential applications as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall integrity or interference with metabolic pathways critical for bacterial survival .
The biological activity of DFPITC can be attributed to several mechanisms:
- Nucleophilic Attack : The isothiocyanate group can react with thiol groups in proteins and enzymes, leading to modifications that alter their function.
- Reactive Oxygen Species (ROS) Generation : DFPITC has been shown to induce ROS production in cells, contributing to apoptosis in cancer cells while sparing normal cells .
- Inhibition of Enzymatic Activity : Studies have demonstrated that DFPITC can inhibit enzymes involved in inflammation and cancer progression, such as urease and certain kinases .
Case Studies and Research Findings
- Inhibition of Urease : A study reported that DFPITC exhibited urease inhibition with an IC50 value comparable to standard inhibitors like acetohydroxamic acid. This suggests potential use in treating conditions related to urease activity, such as urinary tract infections .
- Anti-Cancer Activity : In a recent investigation into isothiocyanate derivatives, DFPITC was highlighted for its ability to induce apoptosis in various cancer cell lines through ROS-mediated pathways. The compound's efficacy was demonstrated in both in vitro and preliminary in vivo models .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key chemical identifiers and spectroscopic characteristics of 3,4-difluorophenyl isothiocyanate?
- Answer : The compound is identified by CAS RN 113028-75-4, molecular formula C₇H₃F₂NS, and molecular weight 171.17 g/mol. Key spectroscopic methods for characterization include gas chromatography (GC) for purity assessment (>98.0%) and nuclear magnetic resonance (NMR) to confirm the isothiocyanate (-NCS) functional group and fluorine substitution patterns. Mass spectrometry (MS) can validate molecular weight, while TLC is used for reaction monitoring .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A standard method involves reacting 3,4-difluoroaniline with thiophosgene (CSCl₂) in a controlled, anhydrous environment. Alternatively, thiocyanate salts (e.g., KSCN) may be used with fluorinated aryl halides under catalytic conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typical, with purification via distillation or recrystallization .
Q. What safety precautions are critical when handling this compound?
- Answer : The isothiocyanate group is highly reactive and toxic upon inhalation or skin contact. Use in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage at 0–6°C in airtight containers is recommended to prevent degradation or moisture absorption .
Q. How is the purity of this compound assessed in experimental workflows?
- Answer : Purity is verified using GC with flame ionization detection (FID), calibrated against certified standards. Elemental analysis (C, H, N, S) and HPLC with UV detection (λ = 254 nm) are complementary methods. Impurities often include unreacted aniline or hydrolysis products like thiourea derivatives .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic additions?
- Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the -NCS group, accelerating reactions with amines or thiols. Lower temperatures (0–10°C) minimize side reactions (e.g., hydrolysis), while higher temperatures (40–60°C) promote cycloadditions or thiourea formation. Kinetic studies using in situ IR or NMR can optimize conditions .
Q. What mechanistic pathways explain the compound’s reactivity in cyclocondensation reactions?
- Answer : The isothiocyanate acts as an electrophile, reacting with hydrazonoyl halides or carbodiimides to form heterocycles (e.g., thiadiazoles). Density functional theory (DFT) studies suggest a two-step mechanism: (i) nucleophilic attack at the thiocarbonyl sulfur, followed by (ii) cyclization via elimination of HX. Solvent dielectric constants significantly affect transition-state energetics .
Q. How do fluorine substituents impact the electronic and steric properties of this compound in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the -NCS group, enhancing reactivity toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric effects from the 3,4-difluoro substitution reduce rotational freedom, favoring regioselective transformations. X-ray crystallography of intermediates (e.g., metal complexes) can elucidate structural influences .
Q. What strategies mitigate data contradictions in reported synthetic yields across literature?
- Answer : Discrepancies arise from variations in reagent ratios, catalyst loadings, or purification techniques. Systematic reproducibility studies using Design of Experiments (DoE) can identify critical parameters. For example, excess thiophosgene (>1.2 equiv) improves yields but risks side-product formation, requiring careful stoichiometric control .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock, MP2) model transition states and intermediates. For instance, Fukui indices predict nucleophilic/electrophilic sites, while solvation models (e.g., COSMO-RS) guide solvent selection. Validation via experimental kinetics (e.g., stopped-flow spectroscopy) is essential .
Q. What analytical challenges arise in characterizing fluorinated by-products during synthesis?
- Answer : Fluorine’s high electronegativity complicates NMR interpretation (¹⁹F splitting patterns). High-resolution mass spectrometry (HRMS) and X-ray photoelectron spectroscopy (XPS) differentiate fluorinated impurities. Advanced hyphenated techniques (e.g., GC-MS/MS) improve detection limits for trace by-products like 3,4-difluorophenylurea .
Properties
IUPAC Name |
1,2-difluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZKYXSJICYUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374278 | |
Record name | 3,4-Difluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113028-75-4 | |
Record name | 3,4-Difluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorophenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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